molecular formula C10H10ClFN2S B2479042 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride CAS No. 2580235-51-2

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2479042
CAS No.: 2580235-51-2
M. Wt: 244.71
InChI Key: XQBURLKDGQEPAB-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, features a thiazole ring substituted with a 4-fluorophenylmethyl group and an amine group, forming a hydrochloride salt.

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-inflammatory properties . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. For this compound, the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide are reacted under these conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. The process would also involve rigorous purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring and the fluorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the thiazole ring with the fluorophenyl group enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S.ClH/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9;/h1-4,6H,5H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBURLKDGQEPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CSC(=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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